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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloropropane

Cat. No.: B080383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
1,1,2,2-tetrachloropropane. Designed for a scientific audience, this document consolidates
available mass spectrometry and infrared spectroscopy data, alongside theoretical predictions
for nuclear magnetic resonance spectroscopy. Detailed experimental protocols for acquiring
such spectra are also provided to facilitate reproducible research and application in drug
development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1,1,2,2-
tetrachloropropane (CAS No: 13116-60-4). Due to a lack of publicly available experimental
NMR data, the *H and 3C NMR data presented are theoretical predictions based on
established principles and data from analogous chlorinated propanes.

Table 1: Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) data for 1,1,2,2-tetrachloropropane
reveals a characteristic fragmentation pattern. The major mass-to-charge ratios (m/z) are
presented below.[1]
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Property Value
Molecular Formula CsHa4Cla
Molecular Weight 181.88 g/mol
Major Peaks (m/z) 97, 63, 99
NIST Number 7519

Library Main library
Total Peaks 114

Table 2: Infrared (IR) Spectroscopy Data

While a detailed experimental peak list for the vapor phase IR spectrum of 1,1,2,2-
tetrachloropropane is not readily available in public databases, the characteristic absorption
bands can be inferred from the functional groups present in the molecule.

Wavenumber Range (cm~*) Vibration Type Functional Group
2950-3000 C-H stretch Alkane (CHs)
1450-1470 C-H bend (asymmetric) Alkane (CHs)
1370-1390 C-H bend (symmetric) Alkane (CHs)
1200-1300 C-H wag Chlorinated alkane
650-850 C-Cl stretch Chloroalkane

Table 3: Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Disclaimer: The following NMR data are theoretical predictions and have not been
experimentally verified. These predictions are based on the chemical structure of 1,1,2,2-
tetrachloropropane and typical chemical shifts for similar chemical environments.

Predicted *H NMR Spectrum (in CDCls)
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The proton NMR spectrum of 1,1,2,2-tetrachloropropane is expected to show two signals
corresponding to the two distinct proton environments.

Predicted Chemical

. Multiplicity Integration Assignment
Shift (6, ppm)
~25-3.0 Singlet 3H CHs
~6.0-6.5 Singlet 1H CHCI2

Predicted 3C NMR Spectrum (in CDCIs)

The carbon-13 NMR spectrum is predicted to exhibit three signals, corresponding to the three
unique carbon environments in the molecule.

Predicted Chemical Shift (6, ppm) Assignment
~30-40 CHs

~70-80 CClz
~90-100 CHCI2

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic
data for halogenated propanes like 1,1,2,2-tetrachloropropane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic
compounds.

Methodology:

o Sample Preparation: A dilute solution of 1,1,2,2-tetrachloropropane is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).
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« Injection: A small volume (typically 1 pyL) of the prepared sample is injected into the GC inlet,
which is heated to ensure rapid vaporization.

o Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium or
nitrogen) through a capillary column. The separation of components is based on their
differential partitioning between the mobile gas phase and the stationary phase coating the
column. A temperature program is typically employed to facilitate the elution of compounds
with different boiling points.

e Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer.

 lonization: The molecules are ionized, typically by electron impact (El), causing them to
fragment in a reproducible manner.

e Mass Analysis: The resulting ions and fragment ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: A detector records the abundance of each ion at each m/z value, generating a
mass spectrum for each eluting component.

Gas Chromatography Mass Spectrometry

lonization (EI) |—>| Mass Analysis (m/z) |—>| Detection m» Data Analysis

Click to download full resolution via product page

GC-MS Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the
absorption of infrared radiation.

Methodology:
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Sample Preparation: For a liquid sample like 1,1,2,2-tetrachloropropane, a thin film can be
prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for a vapor phase
spectrum, the sample is introduced into a gas cell.

IR Radiation: A beam of infrared radiation is passed through the sample.

Interferometer: The FT-IR spectrometer uses an interferometer to modulate the IR beam,
allowing all frequencies to be measured simultaneously.

Absorption: Molecules in the sample absorb specific frequencies of IR radiation that
correspond to the vibrational energies of their chemical bonds.

Detection: A detector measures the transmitted radiation.

Fourier Transform: A mathematical process called a Fourier transform is applied to the
resulting interferogram to generate an infrared spectrum, which is a plot of absorbance or
transmittance versus wavenumber.
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FT-IR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule.

Methodology:

o Sample Preparation: A small amount of 1,1,2,2-tetrachloropropane is dissolved in a
deuterated solvent (e.g., chloroform-d, CDClIs) to avoid solvent signals in the *H NMR
spectrum. A reference standard, such as tetramethylsilane (TMS), is often added. The
solution is then transferred to a thin glass NMR tube.
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Magnetic Field: The NMR tube is placed in a strong, uniform magnetic field.

Radiofrequency Pulse: The sample is irradiated with a short, intense pulse of radiofrequency
energy, which excites the atomic nuclei (e.g., *H or 3C).

Relaxation and FID: As the nuclei relax back to their ground state, they emit a
radiofrequency signal, which is detected as a free induction decay (FID).

Fourier Transform: The FID, a time-domain signal, is converted into a frequency-domain
spectrum by a Fourier transform.

Spectrum Analysis: The resulting NMR spectrum shows signals (resonances) at different
chemical shifts, which are characteristic of the electronic environment of the nuclei. The
splitting patterns (multiplicity) and integration of the signals provide further structural
information.
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NMR Spectroscopy Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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